2-Amino-5-(2,5-difluorophenyl)pyridine
CAS No.: 1249608-12-5
Cat. No.: VC0111498
Molecular Formula: C11H8F2N2
Molecular Weight: 206.196
* For research use only. Not for human or veterinary use.

CAS No. | 1249608-12-5 |
---|---|
Molecular Formula | C11H8F2N2 |
Molecular Weight | 206.196 |
IUPAC Name | 5-(2,5-difluorophenyl)pyridin-2-amine |
Standard InChI | InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) |
Standard InChI Key | FTTZOAFANBWLJT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F |
Chemical Properties and Structure
Basic Identification
2-Amino-5-(2,5-difluorophenyl)pyridine is identified by the CAS number 1249608-12-5. It has a molecular formula of C11H8F2N2 and a molecular weight of approximately 206.2 g/mol . The compound belongs to the class of heterocyclic aromatic compounds featuring a pyridine ring with specific functional group attachments.
Structural Characteristics
The structural composition of 2-Amino-5-(2,5-difluorophenyl)pyridine includes a pyridine ring with an amino group at the 2-position and a 2,5-difluorophenyl group at the 5-position. This arrangement creates a molecule with distinct electronic properties influenced by both the electron-donating amino group and the electron-withdrawing fluorine atoms. These structural features contribute significantly to its chemical reactivity and potential biological interactions.
Physical Properties
The compound is typically stored at refrigerated temperatures (2-7°C) to maintain stability . While the search results don't provide specific information about appearance, many similar compounds in this class are crystalline solids. The presence of fluorine atoms in the structure enhances the compound's lipophilicity and stability, properties that are particularly desirable in pharmaceutical research applications.
Table 1: Key Chemical Properties of 2-Amino-5-(2,5-difluorophenyl)pyridine
Property | Value | Source |
---|---|---|
Molecular Formula | C11H8F2N2 | |
Molecular Weight | 206.19-206.20 g/mol | |
CAS Number | 1249608-12-5 | |
MDL Number | MFCD16778812 | |
Storage Temperature | 2-7°C (Refrigerate) |
Synthesis Methods
Common Synthetic Routes
The synthesis of 2-Amino-5-(2,5-difluorophenyl)pyridine typically involves palladium-catalyzed cross-coupling reactions. The Suzuki reaction is commonly employed for the formation of carbon-carbon bonds between aryl halides and arylboronic acids to create compounds of this nature. This type of reaction allows for the precise positioning of the 2,5-difluorophenyl group on the pyridine ring.
Research Applications
Chemical Research
In chemical research, 2-Amino-5-(2,5-difluorophenyl)pyridine serves as a valuable building block for the synthesis of more complex molecules. The amino group provides a reactive site for further functionalization, while the difluorophenyl group introduces specific electronic and steric properties that can influence the reactivity and properties of derivative compounds.
Medicinal Chemistry
In medicinal chemistry, compounds like 2-Amino-5-(2,5-difluorophenyl)pyridine are used in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. The strategic placement of fluorine atoms in this compound is particularly valuable in drug design as fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties.
Comparative Analysis
Comparison with Similar Compounds
While the search results don't provide direct comparisons with similar compounds, we can infer that 2-Amino-5-(2,5-difluorophenyl)pyridine would differ from other pyridine derivatives lacking fluorine substituents. The difluoro substitution pattern (2,5-positions on the phenyl ring) likely confers unique electronic properties compared to compounds with different substitution patterns.
Table 2: Structural Comparison with Related Compounds
Compound Feature | 2-Amino-5-(2,5-difluorophenyl)pyridine | Similar Pyridine Derivatives without Fluorine |
---|---|---|
Lipophilicity | Enhanced due to F atoms | Generally lower |
Metabolic Stability | Potentially higher | Generally lower |
Electronic Properties | Influenced by electron-withdrawing F atoms | Varies based on substituents |
Potential H-bonding | Amino group as H-bond donor | Depends on specific functional groups |
Analytical Characterization
Identification Methods
Standard analytical techniques for the characterization of 2-Amino-5-(2,5-difluorophenyl)pyridine would likely include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry
-
Infrared Spectroscopy
-
Elemental Analysis
-
X-ray Crystallography (for confirmation of three-dimensional structure)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume